1,8-Dioxaspiro[5.5]undecan-4-amine
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Overview
Description
1,8-Dioxaspiro[55]undecan-4-amine is a chemical compound with a unique spirocyclic structure, characterized by a spiro linkage between two oxygen atoms and an amine group
Preparation Methods
The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1,8-Dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1,8-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine involves its interaction with molecular targets through its amine and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,8-Dioxaspiro[5.5]undecan-4-amine can be compared with other similar compounds, such as:
1,9-Dioxaspiro[5.5]undecan-4-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.
1,7-Dioxaspiro[5.5]undecane: This compound lacks the amine group and is used in different applications, such as pheromone synthesis.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: This compound has a dione functionality and is used in the synthesis of spirocyclic derivatives with potential biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of an amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C9H17NO2/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8H,1-7,10H2 |
InChI Key |
PYKIBDMEHCIENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CCO2)N)COC1 |
Origin of Product |
United States |
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